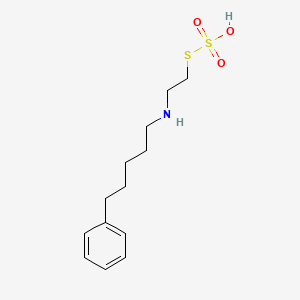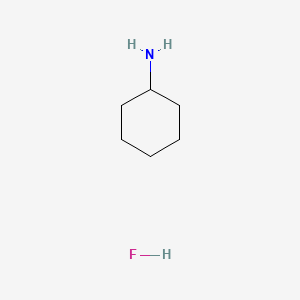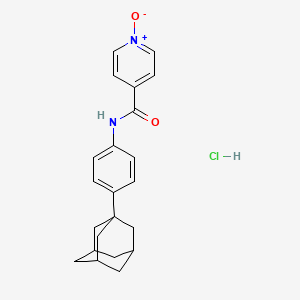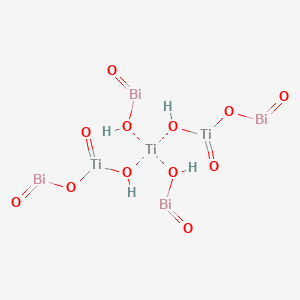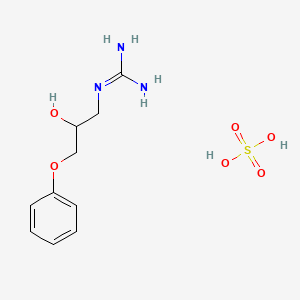
Sulfuric acid--N-(2-hydroxy-3-phenoxypropyl)guanidine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfuric acid–N-(2-hydroxy-3-phenoxypropyl)guanidine (1/1) is a chemical compound that combines the properties of sulfuric acid and guanidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid–N-(2-hydroxy-3-phenoxypropyl)guanidine (1/1) typically involves the reaction of guanidine with 2-hydroxy-3-phenoxypropyl derivatives in the presence of sulfuric acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfuric acid–N-(2-hydroxy-3-phenoxypropyl)guanidine (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
Sulfuric acid–N-(2-hydroxy-3-phenoxypropyl)guanidine (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of sulfuric acid–N-(2-hydroxy-3-phenoxypropyl)guanidine (1/1) involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-phenoxypropyl acrylate: A related compound with similar structural features but different functional groups.
Guanidine derivatives: Compounds containing the guanidine functional group, which may have similar chemical properties.
Uniqueness
Sulfuric acid–N-(2-hydroxy-3-phenoxypropyl)guanidine (1/1) is unique due to its combination of sulfuric acid and guanidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
63273-74-5 |
|---|---|
Formule moléculaire |
C10H17N3O6S |
Poids moléculaire |
307.33 g/mol |
Nom IUPAC |
2-(2-hydroxy-3-phenoxypropyl)guanidine;sulfuric acid |
InChI |
InChI=1S/C10H15N3O2.H2O4S/c11-10(12)13-6-8(14)7-15-9-4-2-1-3-5-9;1-5(2,3)4/h1-5,8,14H,6-7H2,(H4,11,12,13);(H2,1,2,3,4) |
Clé InChI |
RVSORJBNVJNGAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC(CN=C(N)N)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


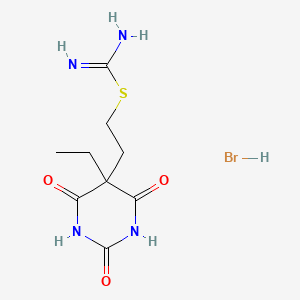
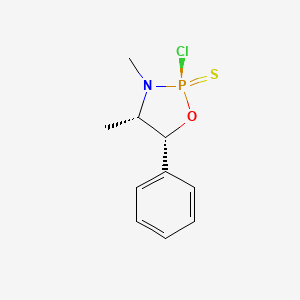
![2-[2-(1-Naphthylamino)ethoxy]ethanol](/img/structure/B13757377.png)
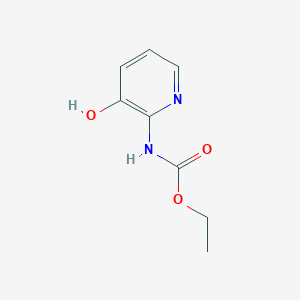
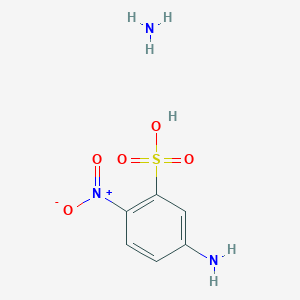
![Octadecanamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis-](/img/structure/B13757396.png)
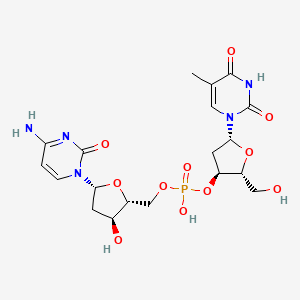
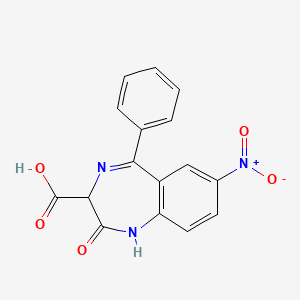
![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)
